molecular formula C18H19ClFN3O B2862846 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 708231-64-5

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2862846
CAS RN: 708231-64-5
M. Wt: 347.82
InChI Key: VLKPNOJZOKTCMI-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains chlorophenyl and fluorophenyl groups, which are commonly used in medicinal chemistry due to their ability to modulate the properties of the parent compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .

Scientific Research Applications

Pharmaceutical Drug Development

Piperazine derivatives are commonly used in the development of pharmaceutical drugs due to their versatility and biological activity. They serve as building blocks for creating compounds that interact with various receptors in the body. For instance, piperazine structures are found in drugs like aripiprazole and sildenafil, which are used to treat psychiatric disorders and erectile dysfunction, respectively .

Antiviral Agents

Research has shown that certain piperazine derivatives exhibit potent antiviral properties. These compounds can be designed to inhibit the replication of viruses, including influenza and HIV, by interfering with viral enzymes or blocking receptor sites necessary for viral entry into host cells .

Anticancer Research

Piperazine derivatives are explored for their potential use in anticancer therapy. They can be engineered to target specific pathways involved in cancer cell proliferation and survival. Some piperazine compounds have been evaluated for their ability to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cancer cells .

Biochemistry and Enzyme Inhibition

In biochemistry, piperazine derivatives are used to study enzyme function and to develop enzyme inhibitors. These compounds can bind to the active sites of enzymes, modulating their activity, which is valuable in understanding metabolic pathways and designing drugs that can control enzymatic reactions involved in diseases .

Agriculture and Pest Control

The structural flexibility of piperazine derivatives allows them to be used in agriculture for the development of pesticides and insecticides. They can act on the nervous system of pests, leading to effective pest control solutions that help protect crops and improve agricultural productivity .

Material Science

In material science, piperazine derivatives can contribute to the synthesis of novel materials with specific properties. They can be incorporated into polymers to enhance flexibility, durability, or to introduce specific functional groups that can interact with other substances, which is beneficial in creating advanced materials for various applications .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as optimization of its physical and chemical properties for potential use in medicinal chemistry .

properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-16-3-1-2-4-17(16)23-11-9-22(10-12-23)13-18(24)21-15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKPNOJZOKTCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

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